
Benzenecarboximidamide, N-(acetyloxy)-
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Overview
Description
Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group
Preparation Methods
The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol
Chemical Reactions Analysis
Acyloxy Group Reactions
The acetyloxy substituent (-OAc) undergoes acylation reactions , which are critical for modifying the compound’s reactivity. For example:
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Nucleophilic acyl substitution : The acetyloxy group can react with nucleophiles (e.g., amines, alcohols) under basic conditions, releasing acetic acid .
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Hydrolysis : Under acidic or basic conditions, the acetyloxy group may hydrolyze to form a hydroxyl group .
Carboximidamide Core Reactions
The carboximidamide group (-C(=NH)-NH₂) participates in metal-mediated reactions , analogous to oxime chemistry :
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Catalytic amidation : Palladium or nickel catalysts can facilitate coupling reactions with carbonyl compounds (e.g., ketones, aldehydes) .
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Reduction : Under hydrogenation, carboximidamides may reduce to form amines or amides .
Biological and Pharmacological Reactions
Benzenecarboximidamide derivatives exhibit anti-inflammatory activity via inhibition of enzymes like iNOS and COX-2. For example:
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Inhibition of prostaglandin E₂ (PGE₂) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages .
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In vivo efficacy : Chalcone/aryl carboximidamide hybrids (e.g., 4c , 6d ) show significant oedema inhibition (62–78%) in carrageenan-induced rat models, outperforming NSAIDs like indomethacin .
Palladium-Catalyzed Coupling
Benzenecarboximidamide may participate in diamide synthesis via Pd-catalyzed amination. For example:
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C–H activation : Palladium catalysts activate the carboximidamide’s α-CH bond, enabling nucleophilic attack by amines .
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Selectivity : Reactivity depends on the nucleophile’s strength and ligand effects, allowing selective formation of non-symmetrical diamides .
Metal-Oxime Interactions
Metal complexes (e.g., Ti, Ni) can mediate isomerization or oxidative coupling of oxime-related groups, as observed in amidoxime ether formations .
Future Research Directions
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Optimization of hydrogenation catalysts for scalable synthesis .
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Probing anti-inflammatory pathways to identify molecular targets beyond iNOS and COX-2 .
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Exploring Pd-catalyzed cross-couplings to expand structural diversity in medicinal chemistry .
This compound’s multifunctional reactivity positions it as a valuable scaffold for drug discovery and catalytic applications.
Scientific Research Applications
Benzenecarboximidamide, N-(acetyloxy)- is an organic compound featuring a benzene ring, a carboximidamide functional group, and an acetyloxy substituent. Its chemical formula is C9H10N2O2 . The presence of the acetyloxy group enhances its reactivity and biological activity, making it potentially useful in medicinal chemistry.
Potential Applications
Benzenecarboximidamide, N-(acetyloxy)- demonstrates versatility across multiple fields.
- Pharmaceutical Development It can be explored as a lead compound in drug discovery because of its biological activity.
- Agricultural Chemicals Its antimicrobial properties make it suitable for applications in crop protection.
- Chemical Research It serves as a building block in organic synthesis for creating more complex molecules for various research purposes.
Interaction Studies
Interaction studies are performed to understand the pharmacodynamics and pharmacokinetics of Benzenecarboximidamide, N-(acetyloxy)-. These studies focus on its binding affinity with biological targets like enzymes and receptors, often employing techniques such as:
- Enzyme inhibition assays
- Receptor binding assays
Comparison with Structurally Similar Compounds
Benzenecarboximidamide, N-(acetyloxy)- shares structural similarities with other compounds containing carboximidamide or acetyloxy groups. However, its unique combination of functional groups may lead to distinct biological activities.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzenecarboximidamide | Benzene ring + carboximidamide | Basic structure without acetyloxy modification |
Acetylated Phenylurea | Benzene + urea + acetyl group | Different functional group leading to varied activity |
4-Acetamidobenzenesulfonamide | Sulfonamide + acetyl group | Sulfonamide functionality adds distinct properties |
N-Acetylbenzeneacetamide | Benzene + acetate + amide | Similar amide bond but lacks carboximidamide functionality |
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:
Benzenecarboximidamide: Lacks the acetyloxy group, which may result in different chemical and biological properties.
Benzamidine: Another related compound with different functional groups, leading to varied applications and activities.
The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Conclusion
Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(acetyloxy)benzenecarboximidamide?
- Methodological Answer : A validated approach involves nucleophilic substitution or condensation reactions with acetyloxy-containing precursors. For example, derivatives of N-(acetyloxy)benzenecarboximidamide (CAS 873546-80-6) are synthesized via multi-step protocols involving pivaloyl chloride and hydroxylamine intermediates under controlled anhydrous conditions . Refluxing in ethanol with amine reagents (e.g., arylpiperazines) followed by filtration and aqueous workup yields hydrochloride salts (51–64% yields), as demonstrated for structurally analogous compounds . Key steps include solvent selection (ethanol for solubility), stoichiometric optimization, and purification via column chromatography.
Q. What safety precautions are critical when handling N-(acetyloxy)benzenecarboximidamide?
- Methodological Answer :
- Risk Assessment : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity and decomposition risks. N-(acetyloxy)benzenecarboximidamide derivatives exhibit mutagenicity comparable to benzyl chloride (Ames II testing) .
- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Employ fume hoods for powder handling to avoid inhalation.
- Storage : Store in airtight containers at –20°C to prevent thermal decomposition .
Q. How can researchers characterize N-(acetyloxy)benzenecarboximidamide and confirm its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H-NMR to confirm substitution patterns (e.g., acetyloxy proton signals at δ 2.1–2.3 ppm) and aromatic integrations .
- Infrared Spectroscopy (IR) : Identify characteristic C=O stretches (~1740 cm−1 for acetyloxy groups) and amidine N-H vibrations (~3300 cm−1) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers resolve discrepancies in mutagenicity data for N-(acetyloxy)benzenecarboximidamide derivatives?
- Methodological Answer :
- Comparative Ames Testing : Perform Ames II assays with Salmonella typhimurium strains (TA98, TA100) to benchmark against known mutagenic controls (e.g., benzyl chloride). Use metabolic activation (S9 fraction) to assess pro-mutagenic potential .
- Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity with substituent effects (e.g., electron-withdrawing acetyloxy groups may reduce reactivity compared to halogenated analogs) .
Q. What strategies optimize the yield of N-(acetyloxy)benzenecarboximidamide in multi-step syntheses?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidine formation to enhance nucleophilicity .
- Catalytic Additives : Introduce sodium pivalate (10 mol%) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain reflux temperatures (70–80°C) for amine coupling steps to balance reaction rate and decomposition risks .
Q. What are the regulatory considerations for using N-(acetyloxy)benzenecarboximidamide in biomedical research?
- Methodological Answer :
- Purity Standards : Adhere to EU cosmetic regulations (0.1% maximum concentration for related amidines in topical applications) to ensure biocompatibility .
- Documentation : Maintain detailed records of mutagenicity testing and disposal protocols (per Chapter 8 of Prudent Practices) for institutional review .
Q. How can N-(acetyloxy)benzenecarboximidamide be applied in polymer chemistry?
- Methodological Answer :
- Co-Polymer Synthesis : Incorporate the compound as a monomer in polyesters or polyamides via condensation with diacids (e.g., 1,4-benzenedicarboxylic acid). Use catalytic tin(II) ethylhexanoate (0.1 wt%) at 200°C under nitrogen to achieve high molecular weights (>10 kDa) .
- Functionalization : Post-polymerization modifications (e.g., hydrolysis of acetyloxy groups) enable tunable hydrophilicity for drug delivery systems .
Properties
CAS No. |
942-87-0 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[[amino(phenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |
InChI Key |
QVPQQGWYYMVKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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